N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide
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Overview
Description
N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research, including medicinal chemistry, pharmacology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Core: The thiazole core can be synthesized by reacting 4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiazole ring.
Introduction of Benzyl Group: The benzyl group is introduced by reacting the thiazole derivative with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Acetamide Formation: The final step involves the reaction of the benzylated thiazole with morpholine and chloroacetyl chloride to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of a base
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted acetamide derivatives
Scientific Research Applications
N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Pharmacology: Research on this compound includes its effects on different biological pathways and its potential therapeutic benefits. It is often evaluated for its binding affinity to specific receptors and enzymes.
Industrial Chemistry: The compound’s chemical properties make it useful in the synthesis of other complex molecules. It can serve as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide derivatives: These compounds share structural similarities with N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide and exhibit similar biological activities.
Thiazole derivatives: Compounds with a thiazole core, such as thiazole-based antibiotics and anticancer agents, are structurally related and have comparable pharmacological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets and its potential for diverse therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C24H27N3O3S |
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Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C24H27N3O3S/c1-18-23(20-8-10-21(29-2)11-9-20)25-24(31-18)27(16-19-6-4-3-5-7-19)22(28)17-26-12-14-30-15-13-26/h3-11H,12-17H2,1-2H3 |
InChI Key |
ZREQFWGJCNSSJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N(CC2=CC=CC=C2)C(=O)CN3CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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